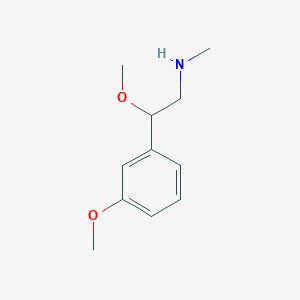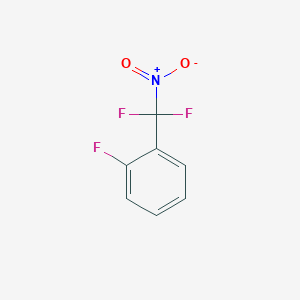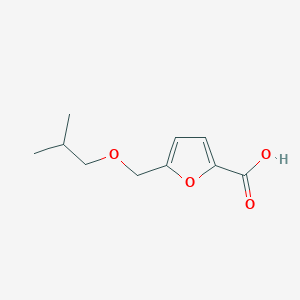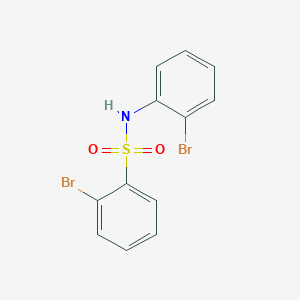![molecular formula C20H16FN3O4S2 B12113745 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluido un grupo fluorofenil, un anillo furano, un anillo tiadiazol y un núcleo pirrolona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del derivado de cloruro de furan-2-carbonilo, que se puede sintetizar a partir de ácido furan-2-carboxílico utilizando cloruro de tionilo . Este intermedio luego se hace reaccionar con ácido 2-fluorofenilborónico en presencia de un catalizador de paladio para formar el 5-(2-fluorofenil)furan-2-cloruro de carbonilo .
El siguiente paso implica la formación del anillo tiadiazol, que se puede lograr haciendo reaccionar la tiosemicarbazida apropiada con el derivado de cloruro de furan-2-carbonilo en condiciones ácidas . El paso final es la reacción de ciclización para formar el núcleo pirrolona, que se puede lograr tratando el intermedio con una base como el hidróxido de sodio .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para la síntesis de varios pasos, así como el desarrollo de catalizadores y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución aromática electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores fuertes.
Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico), agentes halogenantes (por ejemplo, bromo, cloro).
Principales productos formados
Oxidación: Formación de derivados de carbonilo.
Reducción: Formación de derivados de hidroxilo.
Sustitución: Formación de derivados de fluorofenil sustituidos.
Aplicaciones Científicas De Investigación
5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona implica su interacción con dianas moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo su actividad o modulando su función . Esto puede conducir a varios efectos biológicos, como actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
- 5-(2-fluorofenil)furan-2-carbaldehído
- 5-(2-fluorofenil)furan-2-carboxamida
- Ácido 5-((2-fluorofenil)etinil)furan-2-carboxílico
Singularidad
5-(2-fluorofenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1-[5-(propilsulfanyl)-1,3,4-tiadiazol-2-il]-1,5-dihidro-2H-pirrol-2-ona es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H16FN3O4S2 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16FN3O4S2/c1-2-10-29-20-23-22-19(30-20)24-15(11-6-3-4-7-12(11)21)14(17(26)18(24)27)16(25)13-8-5-9-28-13/h3-9,15,26H,2,10H2,1H3 |
Clave InChI |
XDMZDRNYKIVYIW-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)



![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)

![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)

![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)
